molecular formula C6H13N3 B14217594 2,5,8-Triazaspiro[3.5]nonane CAS No. 792921-02-9

2,5,8-Triazaspiro[3.5]nonane

Katalognummer: B14217594
CAS-Nummer: 792921-02-9
Molekulargewicht: 127.19 g/mol
InChI-Schlüssel: MCXKMAHHKNHQNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5,8-Triazaspiro[3.5]nonane is a chemical compound with the molecular formula C6H13N3 and a molecular weight of 127.19 g/mol . This compound is characterized by a spirocyclic structure containing three nitrogen atoms, which makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8-Triazaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of appropriate amines with cyclic ketones under controlled conditions. For example, tert-butyl-9-oxygenide-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can be synthesized through a series of reactions involving tert-butyl esters and amines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves scalable reactions that can be optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5,8-Triazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

2,5,8-Triazaspiro[3.5]nonane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5,8-Triazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the regulation of endocannabinoid signaling .

Vergleich Mit ähnlichen Verbindungen

  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione
  • 1,4,9-Triazaspiro[5.5]undecan-2-one
  • 7-azaspiro[3.5]nonane

Comparison: 2,5,8-Triazaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms. This configuration imparts distinct chemical and biological properties compared to other similar compounds. For instance, 1,3,7-Triazaspiro[4.4]nonane-2,4-dione has been studied for its antimicrobial activity, while 1,4,9-Triazaspiro[5.5]undecan-2-one is known for its selective inhibition of certain enzymes .

Eigenschaften

CAS-Nummer

792921-02-9

Molekularformel

C6H13N3

Molekulargewicht

127.19 g/mol

IUPAC-Name

2,5,8-triazaspiro[3.5]nonane

InChI

InChI=1S/C6H13N3/c1-2-9-6(3-7-1)4-8-5-6/h7-9H,1-5H2

InChI-Schlüssel

MCXKMAHHKNHQNL-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2(CN1)CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.